molecular formula C13H14O3 B014857 De-O-methylacetovanillochromene CAS No. 67667-62-3

De-O-methylacetovanillochromene

Cat. No. B014857
CAS RN: 67667-62-3
M. Wt: 218.25 g/mol
InChI Key: ZGQPPXFOPXPHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to De-O-methylacetovanillochromene, such as chromenes and chromanes, often involves cycloaddition approaches. A notable method includes the formal oxa-[3 + 3] cycloaddition methodology, which has been applied to synthesize rhododaurichromanic acids and methyl daurichromenic ester, showcasing the versatility and efficiency of this approach in constructing complex chromene structures in a concise manner (Kurdyumov et al., 2003).

Molecular Structure Analysis

Molecular structure analysis of chromenes and chromanes reveals a core structure characterized by a fused ring system, which is crucial for their chemical behavior and reactivity. The detailed molecular architecture of these compounds plays a significant role in their physical and chemical properties, influencing their applications in various fields.

Chemical Reactions and Properties

Chromenes and chromanes undergo a variety of chemical reactions, including cycloadditions, which are central to their synthesis. Their chemical properties are influenced by the specific substituents and the configuration of the fused ring system. For example, the reactivity of acetovanillone, a related compound, with S-adenosylmethionine to produce O-methylated products demonstrates the potential for functionalization and modification of these molecules (Coulter et al., 1993).

Scientific Research Applications

Epigenetic Mechanisms and DNA Methylation

  • De-O-methylacetovanillochromene may play a role in epigenetic mechanisms, particularly DNA methylation. DNA methylation is a critical process in gene expression regulation and developmental changes. It involves the addition of a methyl group to DNA, affecting how genes are turned on or off without changing the DNA sequence (Moore, Le, & Fan, 2013).

Cancer Research and Gene Expression

  • Research into DNA methylation has significant implications for cancer studies. Abnormal DNA methylation patterns are often observed in cancer cells, affecting gene expression and potentially contributing to tumor growth and progression. The role of compounds like De-O-methylacetovanillochromene in modulating DNA methylation could be crucial in understanding and treating various cancers (Rodríguez-Paredes & Esteller, 2011).

Neurological Function and Memory Formation

  • DNA methylation, potentially influenced by De-O-methylacetovanillochromene, is also important in the nervous system. Changes in DNA methylation patterns in the brain are associated with cognitive functions and memory formation. This suggests a possible role for De-O-methylacetovanillochromene in neurological research and understanding memory-related disorders (Miller & Sweatt, 2007).

Pharmacological Research and Drug Development

  • In pharmacological research, understanding how De-O-methylacetovanillochromene interacts with DNA methylation processes can provide insights into new drug development strategies. Such compounds could potentially be used to modulate gene expression in various diseases, including genetic disorders and cancers (Drews, 2000).

Fertility and Reproductive Health

  • The impact of De-O-methylacetovanillochromene on DNA methylation is also relevant in the context of reproductive health. DNA methylation plays a vital role in oogenesis and early embryo development. Understanding its modulation by compounds like De-O-methylacetovanillochromene could lead to advances in fertility treatments and reproductive medicine (Uysal, Akkoyunlu, & Ozturk, 2015).

Safety And Hazards

The safety data sheet for De-O-methylacetovanillochromene suggests that in case of eye contact, immediately flush eyes with plenty of water for at least 15 minutes . If ingested, do NOT induce vomiting . If inhaled, remove from exposure and move to fresh air immediately . Always seek medical advice if you feel unwell .

properties

IUPAC Name

1-(8-hydroxy-2,2-dimethylchromen-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8(14)10-6-9-4-5-13(2,3)16-12(9)11(15)7-10/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQPPXFOPXPHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C(=C1)O)OC(C=C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

De-O-methylacetovanillochromene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
De-O-methylacetovanillochromene
Reactant of Route 2
Reactant of Route 2
De-O-methylacetovanillochromene
Reactant of Route 3
Reactant of Route 3
De-O-methylacetovanillochromene
Reactant of Route 4
De-O-methylacetovanillochromene
Reactant of Route 5
De-O-methylacetovanillochromene
Reactant of Route 6
De-O-methylacetovanillochromene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.